Minimum Assay Purity: JECFA Specification Comparison
The JECFA specification for 3‑phenylpropyl hexanoate mandates a minimum assay of 99 % [1], whereas the specifications for 3‑phenylpropyl isobutyrate and 3‑phenylpropyl isovalerate require only 98 % minimum assay [2][3]. This represents a 1 percentage point higher purity requirement for the target compound under identical international food additive standards.
| Evidence Dimension | Minimum Assay Purity (JECFA Specification) |
|---|---|
| Target Compound Data | ≥99 % (JECFA, 2002) |
| Comparator Or Baseline | 3‑Phenylpropyl isobutyrate ≥98 % (JECFA, 2000); 3‑Phenylpropyl isovalerate ≥98 % (JECFA, 2000) |
| Quantified Difference | 1 % absolute |
| Conditions | JECFA flavouring substance specifications; assay method per JECFA guidelines. |
Why This Matters
Higher minimum purity reduces batch‑to‑batch variability and potential off‑notes in final formulations, making 3‑phenylpropyl hexanoate a preferred choice for premium flavor and fragrance applications.
- [1] JECFA. (2002). 3‑Phenylpropyl hexanoate. Online Edition: "Specifications for Flavourings". Retrieved from https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1121/ View Source
- [2] JECFA. (2000). 3‑Phenylpropyl isobutyrate. Online Edition: "Specifications for Flavourings". Retrieved from https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/ View Source
- [3] JECFA. (2000). 3‑Phenylpropyl isovalerate. Online Edition: "Specifications for Flavourings". Retrieved from https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/176/ View Source
